

Technical Guide: 3,4-Difluoro-N-methoxy-N-methylbenzamide

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Compound of Interest

Compound Name: 3,4-Difluoro-N-methoxy-N-methylbenzamide

Cat. No.: B060321

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CAS Number: 188345-25-7[1][2]

Introduction

3,4-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated aromatic compound belonging to the class of Weinreb amides. Weinreb amides are N-methoxy-N-methylamides that serve as versatile and highly valuable intermediates in modern organic synthesis.[3][4] Their primary utility lies in their controlled reaction with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form tertiary alcohols.[4][5] The stability of the tetrahedral intermediate formed during the reaction prevents this over-addition.

The incorporation of fluorine atoms into the benzene ring is a common strategy in medicinal chemistry and agrochemical design. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.[6] Consequently, **3,4-Difluoro-N-methoxy-N-methylbenzamide** is a key building block for the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs).[7][8][9]

Physicochemical Properties

While specific experimental data for **3,4-Difluoro-N-methoxy-N-methylbenzamide** is not readily available in the literature, the properties of the closely related analog, 4-Fluoro-N-

methoxy-N-methylbenzamide (CAS 116332-54-8), are presented below for reference.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ F ₂ NO ₂	[1]
Molecular Weight	201.17 g/mol	[1]
Appearance	White to yellow clear liquid	[10]
Melting Point	31-34 °C	[11]
Purity	>97.0% (GC)	[10]

Experimental Protocols

Synthesis of 3,4-Difluoro-N-methoxy-N-methylbenzamide

This protocol describes a general method for the synthesis of Weinreb amides from an acid chloride.

Reaction Scheme:

Materials:

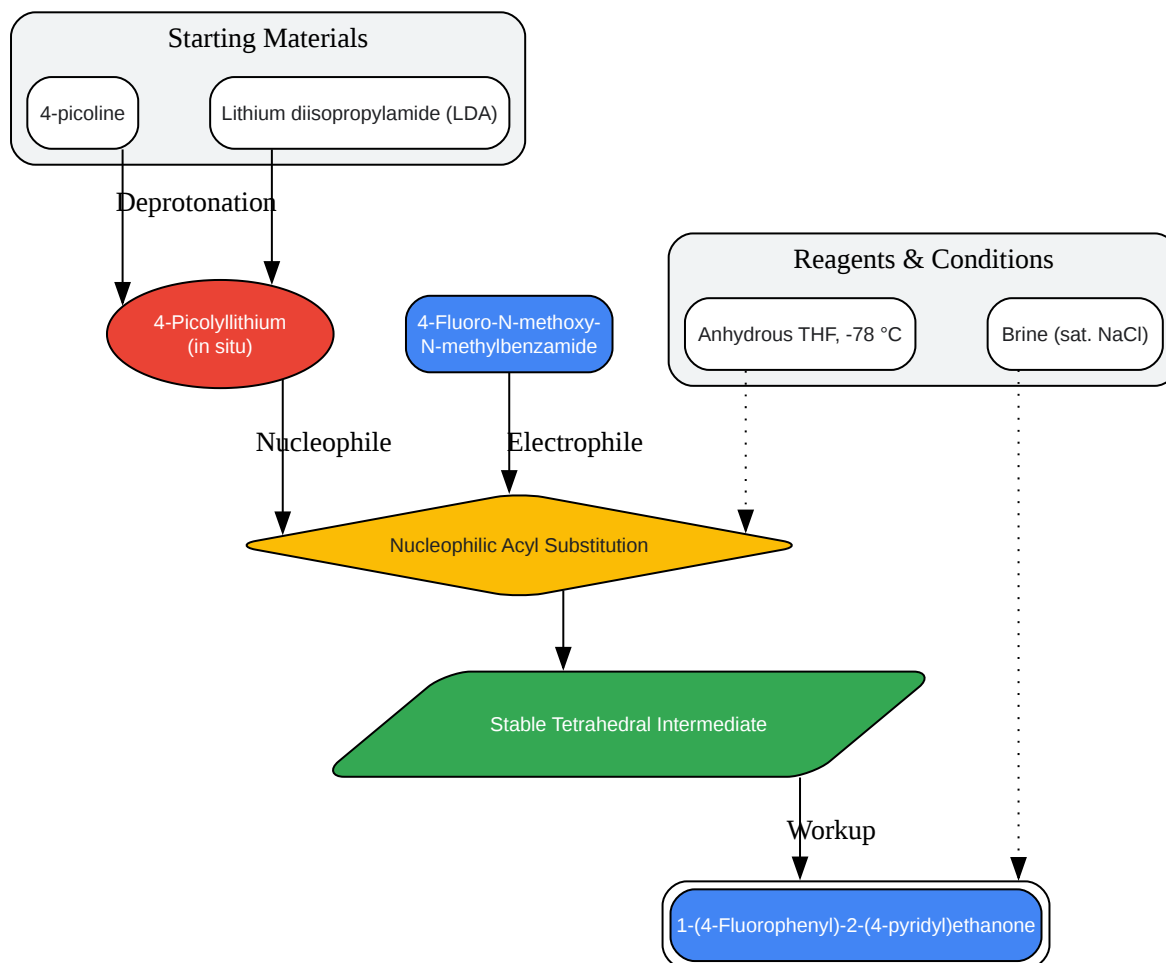
- 3,4-Difluorobenzoyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine or Triethylamine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of 3,4-Difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirring mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **3,4-Difluoro-N-methoxy-N-methylbenzamide**.

Applications in Synthesis: An Exemplary Workflow

As a Weinreb amide, **3,4-Difluoro-N-methoxy-N-methylbenzamide** is an excellent precursor for the synthesis of difluorinated ketones. The following workflow illustrates the reaction of a similar Weinreb amide, 4-Fluoro-N-methoxy-N-methylbenzamide, with an organolithium reagent to produce a ketone, a key step in the synthesis of more complex molecules.^[12]



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Workflow for Ketone Synthesis using a Weinreb Amide.

This diagram illustrates the in situ formation of an organolithium reagent from 4-picoline and LDA, followed by its reaction with the Weinreb amide. The reaction proceeds through a stable tetrahedral intermediate, which upon aqueous workup, yields the final ketone product. This method is highly efficient and prevents the formation of over-addition byproducts.^[12]

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